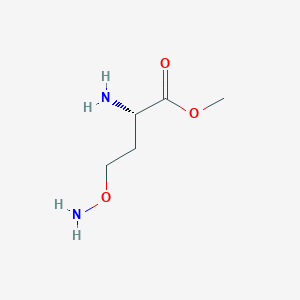

Methyl (2S)-2-amino-4-(aminooxy)butanoate

Description

Methyl (2S)-2-amino-4-(aminooxy)butanoate is a chiral amino acid derivative characterized by a methyl ester group at the carboxyl terminus and an aminooxy (-ONH₂) functional group at the 4-position of the butanoate backbone. The aminooxy group distinguishes it from related compounds, likely influencing its chemical stability, solubility, and biological interactions, such as participation in oxime formation or metal chelation .

Properties

Molecular Formula |

C5H12N2O3 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

methyl (2S)-2-amino-4-aminooxybutanoate |

InChI |

InChI=1S/C5H12N2O3/c1-9-5(8)4(6)2-3-10-7/h4H,2-3,6-7H2,1H3/t4-/m0/s1 |

InChI Key |

CMHKHPKHWVVBPE-BYPYZUCNSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCON)N |

Canonical SMILES |

COC(=O)C(CCON)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-4-(aminooxy)butanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of (2S)-2-amino-4-(aminooxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of Methyl (2S)-2-amino-4-(aminooxy)butanoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-(aminooxy)butanoate can undergo various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-4-(aminooxy)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-4-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting enzymes that rely on these functional groups. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphoryl-Substituted Analogs

Compound: Ammonium (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoate (Glufosinate ammonium)

- Structure : Features a phosphoryl group (-PO(OH)(CH₃)) at the 4-position.

- Molecular Formula : C₅H₁₅N₂O₄P

- Applications: Widely used as a non-selective herbicide, inhibiting glutamine synthetase in plants .

- Key Differences: The phosphoryl group enhances herbicidal activity, unlike the aminooxy group, which may favor nucleophilic reactions. Higher polarity due to the phosphoryl moiety increases water solubility compared to the aminooxy derivative.

Sulfur-Containing Analogs

a) (2S)-2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine Sulfoxide Precursor)

- Structure : Contains a methylsulfanyl (-S-CH₃) group at the 4-position.

- Molecular Formula: C₅H₁₁NO₂S

- Applications : Involved in methionine metabolism; implicated in hyperhomocysteinemia and antioxidant pathways .

- Key Differences: Sulfur’s lower electronegativity reduces oxidative stability compared to the aminooxy group. Biological roles center on sulfur amino acid metabolism rather than synthetic applications.

b) (2S)-2-Amino-4-methanesulfonylbutanoic Acid (Methionine Sulfone)

- Structure : Features a sulfonyl (-SO₂-CH₃) group at the 4-position.

- Molecular Formula: C₅H₁₁NO₄S

- Applications : Studied in metabolic disorders and as a stable oxidation product of methionine .

- Key Differences: Sulfonyl groups confer high polarity and metabolic stability, contrasting with the reactive aminooxy group.

Methoxy-Substituted Analog

Compound: (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Structure : Methoxy (-O-CH₃) group at the 4-position.

- Molecular Formula: C₅H₁₂ClNO₃

- Applications: Potential intermediate in peptide synthesis or chiral resolution studies .

- Key Differences: Methoxy’s electron-donating nature enhances steric hindrance, reducing nucleophilicity compared to aminooxy.

Structural and Functional Comparison Table

Biological Activity

Methyl (2S)-2-amino-4-(aminooxy)butanoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

Methyl (2S)-2-amino-4-(aminooxy)butanoate has a molecular formula of C₆H₁₄N₂O₃ and a molecular weight of approximately 148.16 g/mol. The compound features an amino group and an aminooxy group attached to a butanoate backbone, which facilitates its reactivity with carbonyl-containing compounds, making it a candidate for enzyme inhibition studies.

The primary biological activity of Methyl (2S)-2-amino-4-(aminooxy)butanoate is attributed to its ability to form covalent bonds with carbonyl groups in enzymes. This interaction can inhibit enzymes critical for various metabolic pathways, particularly those involved in amino acid metabolism and neurotransmitter regulation. The aminooxy group specifically allows for the formation of stable adducts with aldehydes and ketones, which may disrupt normal enzymatic functions.

Enzyme Inhibition

Research indicates that Methyl (2S)-2-amino-4-(aminooxy)butanoate exhibits significant enzyme inhibitory activity, particularly against enzymes that utilize carbonyl substrates. This property suggests potential applications in treating metabolic disorders where enzyme regulation is crucial.

Case Studies

- Inhibition of GABA Transporters : A study explored the design of functionalized amino acids as inhibitors of GABA uptake. While Methyl (2S)-2-amino-4-(aminooxy)butanoate was not the primary focus, its structural similarities to other inhibitors highlight its potential as a GABA transporter modulator, which could be beneficial in neuropathic pain management .

- Metabolic Pathway Disruption : Investigations into compounds with similar structures have shown that modifications in amino acids can significantly affect metabolic pathways. Methyl (2S)-2-amino-4-(aminooxy)butanoate's ability to interact with key metabolic enzymes positions it as a valuable research tool for studying metabolic dysregulation .

Comparative Analysis

To better understand the unique properties of Methyl (2S)-2-amino-4-(aminooxy)butanoate, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl butanoate | An ester lacking amino and aminooxy groups | Minimal biological activity |

| Methyl 2-methylbutanoate | A branched-chain ester | Limited enzyme interactions |

| Methyl 2-amino-4-(aminooxy)butanoate | Similar functional groups but different stereochemistry | Potential enzyme inhibition |

Methyl (2S)-2-amino-4-(aminooxy)butanoate stands out due to its combination of functional groups that provide distinct reactivity profiles and potential biological activities not found in simpler esters or related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.